Volixibat
Description
Overview of Bile Acid Physiology and Enterohepatic Circulation
Bile acids are synthesized in the liver from cholesterol and conjugated, primarily with glycine (B1666218) or taurine, to enhance their solubility elsevier.eselsevier.es. These conjugated bile acids are then secreted into bile, stored in the gallbladder, and released into the small intestine following a meal to aid in the digestion and absorption of dietary fats and fat-soluble vitamins elsevier.eselsevier.es.
The majority of bile acids are not lost in the feces but are efficiently reabsorbed from the intestine, predominantly in the terminal ileum, and returned to the liver via the portal vein frontiersin.orgkaliganjgovtcollege.ac.inabdominalkey.com. This continuous process of secretion from the liver into the intestine and subsequent reabsorption back to the liver is known as the enterohepatic circulation frontiersin.orgkaliganjgovtcollege.ac.inabdominalkey.com. This circulation is highly efficient, with approximately 95% of bile acids being reabsorbed, allowing the body to maintain a relatively stable pool of bile acids that can cycle multiple times per day frontiersin.orgkaliganjgovtcollege.ac.in. A small fraction of bile acids escapes this reabsorption and is excreted in the feces, which is then compensated by the de novo synthesis of new bile acids in the liver from cholesterol frontiersin.org.
Significance of the Apical Sodium-dependent Bile Acid Transporter (ASBT/IBAT/ISBT) in Intestinal Bile Acid Reabsorption
The apical sodium-dependent bile acid transporter (ASBT), also referred to as the ileal bile acid transporter (IBAT) or intestinal sodium-dependent bile acid transporter (ISBT), is a crucial protein embedded in the apical membrane of enterocytes, primarily located in the terminal ileum drugbank.comwikipedia.orgsolvobiotech.combioivt.comontosight.ai. ASBT is the main transporter responsible for the active reabsorption of conjugated bile acids from the lumen of the intestine back into the enterocytes frontiersin.orgontosight.ainih.govahajournals.org. This transport is coupled with the movement of sodium ions down their electrochemical gradient, providing the driving force for bile acid uptake bioivt.comontosight.ai.
The high expression and activity of ASBT in the ileum are central to the efficiency of the enterohepatic circulation solvobiotech.comontosight.ai. By actively transporting the majority of bile acids from the intestinal lumen, ASBT ensures that the bile acid pool is conserved, minimizing the need for extensive new synthesis by the liver kaliganjgovtcollege.ac.innih.gov. This reabsorption process is vital for maintaining adequate bile acid concentrations necessary for proper fat digestion and absorption elsevier.eskaliganjgovtcollege.ac.inontosight.ai.
Conceptual Framework of ASBT/IBAT Inhibition as a Modality for Bile Acid Modulation
Inhibition of ASBT presents a pharmacological strategy to modulate bile acid homeostasis nih.govplos.orglcgdbzz.orgresearchgate.net. By blocking the function of ASBT in the ileum, inhibitors like volixibat reduce the active reabsorption of bile acids from the intestinal lumen nih.govmirumpharma.complos.org. This leads to a greater amount of bile acids remaining in the intestine and subsequently being excreted in the feces mirumpharma.complos.orgmirumpharma.com.
The increased fecal excretion of bile acids disrupts the enterohepatic circulation, leading to a reduced return of bile acids to the liver drugbank.comnih.gov. The liver senses this decrease in the returning bile acid pool and compensates by increasing the de novo synthesis of bile acids from cholesterol nih.govahajournals.orgplos.org. This increased synthesis utilizes hepatic cholesterol, potentially leading to a reduction in liver cholesterol levels nih.govahajournals.orgplos.org.
Furthermore, the altered bile acid composition and increased concentration of bile acids in the colon due to reduced reabsorption can have effects on the gut microbiota and potentially influence metabolic processes amegroups.org. The conceptual framework of ASBT inhibition is thus based on redirecting bile acid flow, increasing fecal excretion, stimulating hepatic bile acid synthesis from cholesterol, and potentially impacting gut-liver signaling pathways nih.govplos.orgamegroups.org. This modulation of bile acid dynamics is being investigated for its therapeutic potential in various conditions nih.govmirumpharma.comlcgdbzz.org.
Detailed Research Findings
Studies investigating this compound have demonstrated its impact on bile acid excretion and synthesis. In a study involving high-fat diet-fed Ldlr-/-.Leiden mice, treatment with this compound resulted in a dose-dependent increase in the total amount of bile acid in feces plos.orgnih.gov. For instance, at a dose of 30 mg/kg, fecal bile acid levels increased significantly compared to the control group plos.orgnih.gov. This effect was sustained over the study period plos.orgnih.gov.
Interactive Table 1: Effect of this compound on Fecal Bile Acid Content in HFD-fed Ldlr-/-.Leiden Mice
| This compound Dose (mg/kg) | Baseline Fecal Bile Acid (μmol/100 g mouse/day) (Mean ± SD) | Week 12 Fecal Bile Acid (μmol/100 g mouse/day) (Mean ± SD) | Week 22 Fecal Bile Acid (μmol/100 g mouse/day) (Mean ± SD) |
| HFD Control | - | 3.15 ± 0.64 | - |
| 30 | - | 8.21 ± 1.78 | Similar to Week 12 |
*Data extracted from search result plos.orgnih.gov. Baseline for HFD Control is not explicitly stated for fecal bile acid in the snippet, but the change at week 12 is provided relative to baseline levels which remained similar to baseline throughout the study plos.orgnih.gov.
In clinical studies, this compound has also been shown to increase fecal bile acid excretion and markers of bile acid synthesis. In healthy adults and patients with type 2 diabetes mellitus, this compound treatment led to increased total fecal bile acid excretion compared to placebo researchgate.net. Consistent with the mechanism of stimulating hepatic bile acid synthesis, studies have shown that this compound treatment is associated with increased serum levels of 7α-hydroxy-4-cholesten-3-one (C4), a biomarker for this process mirumpharma.comresearchgate.netresearchgate.netnih.gov.
Interactive Table 2: Effect of this compound on Fecal Bile Acid Excretion and Serum C4 Levels
| Study Population | This compound Dose | Fecal Bile Acid Excretion (Mean μmol/24 h) | Serum C4 Concentration (Mean ng/mL) |
| Healthy Volunteers | 0.5-10 mg/day | Increased vs Placebo researchgate.net | Increased vs Placebo researchgate.net |
| Type 2 Diabetes Mellitus Patients | 10 mg/day | ~8 times higher than placebo researchgate.net | Twofold increase vs baseline researchgate.net |
| Overweight and Obese Adults | ≥20 mg/day | 930.61 ± 468.965 (vs 224.75 ± 195.403 with placebo) researchgate.net | 98.767 ± 61.5841 (vs 16.497 ± 12.9150 with placebo) researchgate.net |
*Data compiled from search results researchgate.netresearchgate.net. Specific baseline or placebo values are included where available in the snippets.
These findings support the conceptual framework that this compound, through ASBT inhibition, effectively interrupts the enterohepatic circulation of bile acids, leading to increased fecal excretion and a compensatory increase in hepatic bile acid synthesis.
Structure
2D Structure
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-6-[[3-[(3S,4R,5R)-3-butyl-7-(dimethylamino)-3-ethyl-4-hydroxy-1,1-dioxo-4,5-dihydro-2H-1λ6-benzothiepin-5-yl]phenyl]carbamoylamino]-3,5-dihydroxy-4-phenylmethoxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H51N3O12S2/c1-5-7-18-38(6-2)23-54(46,47)30-17-16-27(41(3)4)20-28(30)31(35(38)44)25-14-11-15-26(19-25)39-37(45)40-36-33(43)34(51-21-24-12-9-8-10-13-24)32(42)29(53-36)22-52-55(48,49)50/h8-17,19-20,29,31-36,42-44H,5-7,18,21-23H2,1-4H3,(H2,39,40,45)(H,48,49,50)/t29-,31-,32-,33-,34+,35-,36-,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULVBLFBUTQMAGZ-RTNCXNSASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)C(C1O)C3=CC(=CC=C3)NC(=O)NC4C(C(C(C(O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@]1(CS(=O)(=O)C2=C(C=C(C=C2)N(C)C)[C@H]([C@H]1O)C3=CC(=CC=C3)NC(=O)N[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COS(=O)(=O)O)O)OCC5=CC=CC=C5)O)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H51N3O12S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001098929 | |
| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
806.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1025216-57-2 | |
| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1025216-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Volixibat [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025216572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Volixibat | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13914 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-[3-[(3S,4R,5R)-3-Butyl-7-(dimethylamino)-3-ethyl-2,3,4,5-tetrahydro-4-hydroxy-1,1-dioxido-1-benzothiepin-5-yl]phenyl]-N′-[3-O-(phenylmethyl)-6-O-sulfo-β-D-glucopyranosyl]urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001098929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | VOLIXIBAT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2JZ0451H8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Molecular and Cellular Mechanisms of Volixibat Action
Selective Inhibition of the Ileal Bile Acid Transporter (ASBT/IBAT)
The primary molecular target of volixibat is the apical sodium-dependent bile acid transporter (ASBT), also known as the ileal bile acid transporter (IBAT) or SLC10A2. drugbank.comwikipedia.org This transmembrane protein is located on the brush border membrane of enterocytes in the terminal ileum and is responsible for reabsorbing approximately 95% of bile acids from the intestine to be returned to the liver via the portal vein. taylorandfrancis.comnih.gov
This compound is characterized as a potent, selective, and competitive inhibitor of ASBT. taylorandfrancis.com As a competitive inhibitor, this compound vies with bile acids for binding to the transporter protein. This action effectively blocks the reuptake of bile acids from the intestinal lumen into the enterocytes. firstwordpharma.comtaylorandfrancis.com The inhibition is reversible and occurs locally within the gastrointestinal tract, as this compound itself is minimally absorbed into systemic circulation. mirumpharma.commirumpharma.com
By inhibiting ASBT, this compound disrupts the normal enterohepatic circulation, which is a highly efficient process for conserving the body's bile acid pool. nih.govnih.gov This inhibition leads to a significant and dose-dependent increase in the excretion of bile acids in the feces. biospace.commirumpharma.com This pharmacodynamic effect serves as a direct marker of on-target activity. biospace.com Research in healthy adults demonstrated that this compound administration leads to substantial increases in fecal bile acid (fBA) excretion compared to baseline. mirumpharma.com
| Treatment Group | Mean Change in fBA from Baseline (µmol/day) |
|---|---|
| Placebo | - |
| This compound 10 mg QD | Data indicates increase |
| This compound 20 mg QD | Data indicates greater increase |
Note: Specific numerical values for mean change were not consistently available across public sources. The table reflects the qualitative, dose-dependent findings described in clinical trial reports. mirumpharma.com
A direct consequence of inhibiting bile acid reabsorption in the ileum is an increased flow of bile acids into the large intestine. nih.gov This elevated concentration of bile acids in the colon stimulates colonic motility and secretion, which is a known physiological effect of bile acids on the colonic mucosa. nih.gov This change in the local intestinal environment is a fundamental outcome of this compound's mechanism of action. mirumpharma.com
Regulation of Hepatic Bile Acid Synthesis Pathways
The reduction in bile acids returning to the liver triggers a compensatory response in hepatic lipid metabolism. taylorandfrancis.comnih.gov This response is primarily mediated through the upregulation of the key enzyme responsible for bile acid synthesis.
Hepatic bile acid synthesis is tightly regulated by a negative feedback mechanism. Bile acids returning to the liver activate the farnesoid X receptor (FXR), a nuclear receptor that, when stimulated, represses the transcription of the gene for Cholesterol 7α-hydroxylase (CYP7A1). researchgate.netnih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govnih.gov
By inhibiting ASBT, this compound reduces the amount of bile acid returning to the liver, thereby decreasing the activation of FXR. researchgate.netnih.gov This release from negative feedback results in the upregulation of CYP7A1 expression and activity. nih.gov The increased activity of this enzyme can be measured by monitoring the serum levels of its direct downstream product, 7α-hydroxy-4-cholesten-3-one (7αC4 or C4), which serves as a biomarker for bile acid synthesis. biospace.commirumpharma.com Clinical studies have consistently shown that this compound administration leads to dose-dependent increases in serum 7αC4 levels. biospace.comnih.gov
| Treatment Group | Pharmacodynamic Effect on Serum 7αC4 |
|---|---|
| Placebo | No significant change |
| This compound (Any Dose) | Mean increase from baseline |
The upregulation of CYP7A1 drives a compensatory increase in the de novo synthesis of bile acids from their precursor, cholesterol. taylorandfrancis.comnih.gov The liver increases its uptake and utilization of cholesterol to fuel this enhanced production pathway. nih.govnih.gov This increased consumption of hepatic cholesterol can lead to a reduction in circulating levels of low-density lipoprotein (LDL) cholesterol, as the liver upregulates LDL receptors to sequester more cholesterol from the blood. biospace.comnih.govnih.gov This demonstrates a direct link between the inhibition of intestinal bile acid transport and the systemic regulation of cholesterol homeostasis. taylorandfrancis.com
Influence on Systemic Bile Acid Pool Size and Composition
This compound, a selective, minimally absorbed inhibitor of the apical sodium-dependent bile acid transporter (ASBT), directly influences the systemic bile acid pool by interrupting the enterohepatic circulation. nih.govbiospace.com By blocking bile acid reabsorption in the terminal ileum, this compound alters the size and composition of the bile acid pool returning to the liver, which subsequently modifies the profile of bile acids excreted in the feces. nih.govmirumpharma.com
Consistent with its mechanism of action, administration of this compound leads to a significant and dose-dependent increase in the total amount of bile acids excreted in the feces. nih.govbiospace.com This demonstrates the on-target activity of the compound, confirming that inhibiting ASBT effectively reduces the reabsorption of bile acids from the intestine. biospace.com
Research conducted in a preclinical model using Ldlr-/-.Leiden mice fed a high-fat diet provides detailed insight into this effect. nih.gov In this study, this compound treatment was associated with a dose-dependent increase in the total amount of fecal bile acids at week 12, an effect that was sustained through week 22 of the study. nih.gov The most significant modulation was observed at the highest dose, where total fecal bile acid levels increased from a baseline of 3.15 ± 0.64 μmol/100g mouse/day to 8.21 ± 1.78 μmol/100g mouse/day at week 12. nih.gov
| Treatment Group | Baseline | Week 12 | Week 22 |
|---|---|---|---|
| HFD Control | 3.06 ± 0.55 | 3.13 ± 0.69 | 3.57 ± 0.90 |
| HFD + this compound (5 mg/kg) | 3.13 ± 0.69 | 6.41 ± 1.34 | 6.97 ± 1.40 |
| HFD + this compound (15 mg/kg) | 3.15 ± 0.64 | 7.14 ± 1.50 | 7.52 ± 1.61 |
| HFD + this compound (30 mg/kg) | 3.15 ± 0.64 | 8.21 ± 1.78 | 8.12 ± 1.75 |
Beyond increasing the total quantity of excreted bile acids, this compound profoundly alters the composition of the fecal bile acid profile. nih.gov The increased passage of primary bile acids into the colon enhances their exposure to gut microbiota, leading to increased production and subsequent excretion of secondary bile acids. nih.govplos.org
The study in Ldlr-/-.Leiden mice demonstrated significant changes in the fecal concentrations of specific bile acid species following this compound treatment. nih.gov
Secondary Bile Acids: Fecal concentrations of the secondary bile acids Lithocholic acid (LCA) and Deoxycholic acid (DCA) increased significantly in all this compound dose groups compared to the high-fat diet control group at both 12 and 22 weeks. nih.gov The increase in fecal DCA was particularly pronounced, with its concentration being much greater than any other measured bile acid species. nih.gov
Muricholic Acids: The study also reported changes in muricholic acid species, which are major bile acids in mice. Fecal concentration of α-muricholic acid (α-MCA) increased significantly in the highest dose group (30 mg/kg) at both time points. nih.gov While not reaching statistical significance across all dose groups, trends toward increased fecal excretion of ω-muricholic acid (ω-MCA) and β-muricholic acid (β-MCA) were also observed. nih.gov
As bile acids entering the colon are typically deconjugated by intestinal bacteria, the alterations observed in fecal samples are primarily in the unconjugated state. plos.org
| Bile Acid Species | HFD Control (μmol/100g mouse/day) | HFD + this compound (30 mg/kg) (μmol/100g mouse/day) | Outcome |
|---|---|---|---|
| Lithocholic acid (LCA) | ~0.2 | ~0.8 | Significant Increase nih.gov |
| Deoxycholic acid (DCA) | ~1.0 | ~4.5 | Significant Increase nih.gov |
| α-muricholic acid (α-MCA) | ~0.1 | ~0.4 | Significant Increase nih.gov |
| ω-muricholic acid (ω-MCA) | ~0.2 | ~0.5 | Increase (Trend) nih.gov |
| β-muricholic acid (β-MCA) | ~0.4 | ~0.6 | Increase (Trend) nih.gov |
Preclinical Pharmacological Investigations of Volixibat
In Vitro Characterization of ASBT Inhibition
In vitro studies have characterized volixibat as a highly potent, minimally absorbed, and competitive inhibitor of ASBT nih.govtaylorandfrancis.commedchemexpress.commedchemexpress.com.
Enzymatic and Cellular Assay Systems for Inhibition Potency
While specific IC50 values from enzymatic or cellular assay systems for ASBT inhibition by this compound were not consistently found with detailed data in the search results, the literature consistently describes this compound as a potent inhibitor of ASBT nih.govtaylorandfrancis.commedchemexpress.commedchemexpress.com. The mechanism involves competitive inhibition of the transporter nih.govtaylorandfrancis.commedchemexpress.commedchemexpress.com. ASBT-mediated uptake represents the initial step in bile acid reabsorption in the intestine solvobiotech.com. Cellular assay systems, such as those using HEK293 cells stably transfected with ASBT, are commonly used to assess the transport function and inhibition potency of compounds targeting ASBT solvobiotech.com.
Specificity and Selectivity Profiling Against Other Transporters
This compound is described as a selective inhibitor of the ASBT drugbank.compharmacompass.commedchemexpress.commedchemexpress.com. While detailed data on its profiling against a broad panel of other transporters were not extensively provided in the search results, its selective action on ASBT is central to its proposed mechanism of interrupting enterohepatic bile acid recirculation drugbank.compharmacompass.commirumpharma.comnih.gov. ASBT is one of several transporters involved in the enterohepatic recycling of bile acids, which also include hepatic transporters like NTCP, OSTα/β, BSEP, and OATPs solvobiotech.com. The selectivity of this compound for ASBT is crucial to minimize potential off-target effects on these other transporters involved in bile acid transport and other physiological processes.
Pharmacodynamic Assessments in Preclinical Models
Pharmacodynamic studies in preclinical models, particularly in high-fat diet-fed Ldlr-/-.Leiden mice, have demonstrated the effects of this compound on bile acid synthesis, metabolism, and excretion medchemexpress.commedchemexpress.complos.orgtno.nl.
Biomarkers of Bile Acid Synthesis and Metabolism (e.g., C4 levels)
Inhibition of ASBT by this compound leads to increased fecal bile acid excretion, which in turn stimulates the de novo synthesis of bile acids in the liver to maintain the bile acid pool pharmacompass.comnih.gov. A key biomarker for increased bile acid synthesis is 7α-hydroxy-4-cholesten-3-one (C4) researchgate.netnih.govpatsnap.comresearchgate.net. Studies in Ldlr-/-.Leiden mice showed that this compound treatment increased Cyp7a1 expression, an enzyme involved in the classic pathway of bile acid synthesis, and tended to increase Cyp7a1 activity plos.orgtno.nl. This is consistent with the observed increases in serum C4 levels in both preclinical and clinical studies, indicating increased bile acid synthesis researchgate.netnih.govpatsnap.comresearchgate.netnih.govbiospace.com.
Data from a phase 1 study in overweight and obese adults showed that mean serum C4 concentrations were approximately sixfold higher with this compound compared to placebo nih.gov. In healthy adults and patients with type 2 diabetes mellitus, this compound increased mean C4 concentrations by approximately 1.3 to 5.3-fold from baseline nih.govresearchgate.net.
Evaluation of Fecal Bile Acid Content and Composition
A direct consequence of ASBT inhibition is a significant increase in the excretion of bile acids in the feces mirumpharma.commedchemexpress.commedchemexpress.complos.orgtno.nlnih.govnih.govbiospace.combiospace.comtandfonline.com. Preclinical studies in Ldlr-/-.Leiden mice demonstrated a dose-dependent increase in total fecal bile acid content with this compound treatment plos.orgtno.nl. This effect was sustained over the study period plos.orgtno.nl. For example, at the highest dose (30 mg/kg), fecal bile acid levels significantly increased from baseline plos.orgtno.nl.
This compound treatment also modulated the fecal content of specific bile acids in these mice. For instance, fecal concentrations of lithocholic acid (LCA) and deoxycholic acid (DCA), which are hydrophobic secondary bile acids, increased, while the content of ω-muricholic acid (ω-MCA) was significantly reduced plos.orgtno.nl.
The following table summarizes representative data on the effect of this compound on fecal bile acid excretion in preclinical studies:
| Model | Treatment Dose (mg/kg) | Endpoint | Observation | Reference |
| Ldlr-/-.Leiden mice | 5, 15, 30 | Fecal Bile Acids | Dose-dependent increase in total fecal bile acids | plos.orgtno.nl |
| Ldlr-/-.Leiden mice | 5, 15, 30 | Fecal Bile Acids | Increased LCA and DCA, reduced ω-MCA | plos.orgtno.nl |
Impact on Metabolic Parameters in Animal Models
Preclinical research using animal models has explored the effects of this compound on various metabolic parameters, providing insights into its potential benefits beyond its primary mechanism of action.
Modulation of Hepatic Triglyceride and Cholesteryl Ester Accumulation
Studies in high-fat diet (HFD)-fed Ldlr-/-.Leiden mice, a model used to investigate NASH, have shown that this compound treatment can significantly attenuate the increase in hepatic triglyceride and cholesteryl ester levels induced by the HFD. plos.orgtno.nlnih.govnih.gov At the highest dose tested in one study (30 mg/kg), this compound significantly reduced hepatic triglyceride and cholesteryl ester accumulation. plos.orgtno.nlnih.govnih.gov While hepatic free cholesterol levels were not significantly different between groups in this study, this compound-treated mice exhibited levels similar to those in the control group fed a standard chow diet. plos.orgtno.nlnih.gov These findings suggest that this compound may help ameliorate hepatic steatosis, a key feature of NASH.
Influence on Systemic Cholesterol and Lipoprotein Metabolism
In HFD-fed Ldlr-/-.Leiden mice, this compound treatment at the highest dose significantly attenuated the HFD-induced increase in plasma cholesterol levels starting from week 20 onwards. plos.org While plasma lipoprotein profiles and triglyceride levels were only slightly affected in this animal model, preclinical studies on ASBT inhibitors in general have demonstrated that they can increase bile acid excretion and influence serum cholesterol levels and hepatic fatty acid metabolism. nih.govresearchgate.net Clinical studies with this compound in overweight and obese adults have also shown associations with numerically greater reductions in total serum cholesterol compared to placebo. plos.orgresearchgate.net ASBT inhibitors have been shown to reduce plasma LDL-cholesterol levels in humans, which has translated to a reduction in atherosclerosis development in animal models. researchgate.net
Pharmacokinetics and Excretion in Preclinical Research
Pharmacokinetic studies in preclinical models and early clinical trials have characterized the absorption and excretion profile of this compound, highlighting its targeted action within the gastrointestinal tract.
Minimal Systemic Absorption and Bioavailability
This compound is designed to be a minimally absorbed ASBT inhibitor, acting locally in the intestine. nih.govmedchemexpress.commedchemexpress.comfirstwordpharma.comnih.govclinicaltrials.govresearchgate.net Studies, including a phase 1 open-label study using [14C]-volixibat in healthy men, have shown that this compound is minimally absorbed following oral administration. nih.govnih.govresearchgate.net Low concentrations of this compound were detected in plasma for a limited time, and pharmacokinetic parameters could not be calculated due to the minimal systemic exposure. nih.govnih.govresearchgate.net No radioactivity was observed in plasma or whole blood in the [14C]-volixibat study. nih.govresearchgate.net This low bioavailability is expected and consistent with its mechanism of action as a local inhibitor in the intestinal lumen, where high systemic exposure is not necessary or desirable. nih.gov The minimal absorption is thought to be due in part to its chemical structure, which includes a negatively charged sulfonate moiety that may prevent interaction with the intestinal cell membrane. nih.gov
Predominant Fecal Excretion of Unchanged Compound
Consistent with its minimal absorption, preclinical and clinical studies have demonstrated that this compound is predominantly excreted unchanged in the feces. nih.govnih.govclinicaltrials.govresearchgate.net The [14C]-volixibat study in healthy men found that the vast majority of the administered radioactivity (92.3 ± 5.25%) was recovered in feces, with a significant portion (69.2 ± 33.1%) recovered within 24 hours. nih.govresearchgate.net Unchanged this compound was the only radioactive component detected in feces, indicating that the drug is not significantly metabolized. nih.govresearchgate.net Only a very small percentage of the total radioactivity (0.01 ± 0.007%) was recovered in urine. nih.govresearchgate.net This predominant fecal excretion of the unchanged compound further supports the targeted action of this compound within the gastrointestinal tract.
| Compound Name | PubChem CID |
| This compound | 24987688 |
Data Table: Effects of this compound on Hepatic Lipids in HFD-fed Ldlr-/-.Leiden Mice plos.orgtno.nlnih.gov
| Group | Hepatic Triglycerides (arbitrary units) | Hepatic Cholesteryl Esters (arbitrary units) |
| Chow Control | Lower | Lower |
| HFD Control | Higher | Higher |
| HFD + this compound | Attenuated increase (at highest dose) | Attenuated increase (at highest dose) |
Note: Data is presented qualitatively based on the findings of the cited preclinical study. Specific quantitative values were not consistently available across sources in a format suitable for precise numerical representation in a summary table.
Data Table: Recovery of [14C]-Volixibat Radioactivity in Healthy Men nih.govresearchgate.net
| Matrix | Percentage of Total Radioactivity (Mean ± SD) |
| Feces | 92.3 ± 5.25% |
| Urine | 0.01 ± 0.007% |
| Plasma/Blood | Not detected |
Characterization of Metabolic Pathways and Metabolites (e.g., N-demethylation, enzymatic synthesis)
Investigations into the metabolic fate of this compound have identified N-demethylation as a main metabolic pathway. In vitro studies conducted with human and hamster microsomes, which contain cytochrome P450 enzymes (P450s), observed stepwise N-demethylation of this compound taylorandfrancis.com. This process results in the formation of mono- and bis-N-demethylation metabolites taylorandfrancis.com.
Enzymatic synthesis methods have also been explored for preparing the human metabolites of this compound. For instance, the fungal peroxygenase MroUPO has been shown to catalyze the enzymatic synthesis of this compound's human metabolites, yielding products identical to those obtained from microsomal incubations taylorandfrancis.com. This enzymatic approach can produce both mono- and bis-N-demethylation metabolites in one-pot conversions with notable yields taylorandfrancis.com. During the enzymatic synthesis catalyzed by MroUPO, N-formyl derivatives of this compound and N-demethyl this compound were also identified as by-products; these could be further hydrolyzed to yield the expected metabolites taylorandfrancis.com. The proposed mechanism for MroUPO-catalyzed N-demethylation of this compound may involve unstable hemiaminal intermediates and the formation of N-formyl derivatives arising from gem-diol intermediates taylorandfrancis.com.
Despite these in vitro findings regarding N-demethylation, studies using radiolabeled [14C]-volixibat in healthy men indicated that the drug is minimally absorbed after oral administration and is not metabolized, being eliminated from the body almost exclusively via fecal excretion nih.govnih.gov. Unchanged this compound was the only quantifiable radioactive component detected in feces, accounting for a large proportion of the administered dose nih.gov. This suggests that while N-demethylation pathways exist in vitro, systemic metabolism is negligible due to minimal absorption.
Preclinical Proof-of-Concept Studies for ASBT Inhibition
Preclinical studies have provided proof-of-concept for this compound's mechanism of action as an ASBT inhibitor and its potential therapeutic effects, primarily by utilizing defined animal models of bile acid dysregulation.
Utilisation of Defined Animal Models of Bile Acid Dysregulation
Animal models have been crucial in demonstrating the effects of ASBT inhibition by this compound. In these models, ASBT inhibitors like this compound have been shown to increase bile acid excretion and influence bile acid signaling in the intestine nih.govresearchgate.net. This leads to modulation of serum and liver bile acid concentrations, as well as effects on serum cholesterol levels, glucose metabolism, and hepatic fatty acid metabolism nih.govresearchgate.net.
Studies in Ldlr-/-.Leiden mice, a model relevant to non-alcoholic steatohepatitis (NASH), demonstrated that this compound treatment led to a dose-dependent increase in the total amount of bile acid in feces plos.orgnih.gov. For example, at a dose of 30 mg/kg, fecal bile acid levels increased significantly compared to baseline plos.orgnih.gov. This increased fecal excretion was sustained throughout the study period plos.org.
This compound treatment in Ldlr-/-.Leiden mice also influenced the levels of specific bile acids. While total plasma bile acid levels did not significantly change, concentrations of certain bile acids like chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), taurine-conjugated DCA (TDCA), and HDCA were significantly increased, while others such as cholic acid (CA), taurine-conjugated CA (TCA), β-MCA, and ursodeoxycholic acid (UDCA) were significantly reduced plos.orgnih.gov. These changes are likely a result of blocked intestinal uptake and altered conversion in the gut plos.org.
Furthermore, in these mouse models, ASBT inhibition with this compound resulted in lower plasma cholesterol levels, which were associated with improvements in liver pathology, including reductions in NAS (NASH activity score), hepatic triglyceride accumulation, and hepatocyte hypertrophy plos.orgnih.gov. This compound treatment also increased Cyp7a1 expression, an enzyme involved in bile acid synthesis, and tended to increase its activity, accompanied by lower levels of hepatic cholesteryl esters and free cholesterol plos.org.
Studies in a chronic-plus-binge alcohol-related liver disease (ALD) mouse model also investigated the effects of a gut-restricted ASBT inhibitor (GSK2330672, another ASBT inhibitor) nih.gov. This study demonstrated that blocking intestinal bile acid reabsorption attenuated hepatic steatosis and liver injury in this ALD model nih.gov. The hepatic improvements were associated with decreased intestinal bile acid accumulation and lower serum bile acid concentrations nih.gov.
These preclinical studies in various animal models of bile acid dysregulation provide evidence for the pharmacological activity of this compound as an ASBT inhibitor, demonstrating its impact on bile acid excretion, metabolism, and related metabolic parameters.
Interactions with Bile Acid Responsive Signaling Pathways
Crosstalk with the Farnesoid X Receptor (FXR) Pathway
The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in regulating bile acid synthesis, transport, and metabolism. xiahepublishing.comnih.govbmj.com FXR is activated by bile acids and is highly expressed in the liver and intestine. xiahepublishing.comnih.govmednews.care Activation of FXR triggers a cascade of events that help maintain bile acid homeostasis.
Indirect Influence on FXR Activation and Downstream Target Genes
Volixibat indirectly influences FXR signaling primarily by altering the pool of bile acids available to activate the receptor. By inhibiting ASBT, this compound reduces the reabsorption of bile acids in the ileum, leading to decreased concentrations of bile acids returning to the liver and potentially impacting bile acid levels within ileal enterocytes. mirumpharma.comnih.govbusinesswire.comdrugbank.comnih.gov This reduction in ileal bile acid availability is expected to decrease the activation of intestinal FXR. nih.gov
Decreased activation of intestinal FXR has a direct impact on the expression of its downstream target genes. A key target gene of intestinal FXR is Fibroblast Growth Factor 19 (FGF19). xiahepublishing.comnih.govbmj.commednews.carenih.govamegroups.orgplos.orgfrontiersin.orgwikipedia.org Reduced intestinal FXR activation leads to diminished production and secretion of FGF19 from ileal enterocytes. nih.gov
While the primary effect on FXR signaling appears to be mediated through the intestinal axis and subsequent reduction in FGF19, changes in the composition of the bile acid pool due to ASBT inhibition could also indirectly affect hepatic FXR activity. Studies in mice treated with this compound showed alterations in plasma bile acid composition, with increases in some bile acids known to activate FXR (such as chenodeoxycholic acid and deoxycholic acid) and decreases in an FXR antagonist (beta-muricholic acid). plos.orgtno.nl This suggests a potential shift towards a more FXR-agonistic bile acid profile in the altered pool, although upstream regulator analysis in the same mouse study did not identify a clear activation of hepatic FXR, and low doses were associated with deactivation. plos.orgtno.nl
The indirect influence on FXR signaling, particularly the reduction in FGF19, impacts hepatic target genes involved in bile acid synthesis. A key enzyme in the classical bile acid synthesis pathway, cholesterol 7α-hydroxylase (CYP7A1), is negatively regulated by FGF19 signaling to the liver. xiahepublishing.combmj.comnih.govamegroups.orgplos.orgfrontiersin.orgwikipedia.orgplos.orgnih.gov As such, the decrease in FGF19 due to this compound is expected to lead to increased expression and activity of hepatic CYP7A1, stimulating de novo bile acid synthesis. This is supported by observed increases in serum 7α-hydroxy-4-cholesten-3-one (C4), a marker of bile acid synthesis, in individuals treated with this compound. mirumpharma.comhcplive.combiospace.comnih.govnih.govresearchgate.net Mouse studies have also demonstrated increased Cyp7a1 mRNA expression following this compound treatment. plos.orgtno.nlnih.gov
Implications for Hepatic and Intestinal Bile Acid Metabolism Regulation
In the liver, the reduced return of bile acids via the portal vein stimulates de novo bile acid synthesis from cholesterol. nih.govnih.gov This process is mediated, in part, by the upregulation of CYP7A1, the rate-limiting enzyme in bile acid synthesis. nih.govplos.orgtno.nlresearchgate.netnih.gov The reduced negative feedback signal from the intestine, due to decreased FGF19 production stemming from lower ileal FXR activation, further contributes to this increase in hepatic bile acid synthesis. nih.gov
Engagement with G protein-coupled Bile Acid Receptor 1 (GPBAR1/TGR5) Signaling
The G protein-coupled Bile Acid Receptor 1 (GPBAR1), also known as TGR5, is another important bile acid-activated receptor. researchgate.netnih.gov TGR5 is expressed in various tissues, including enteroendocrine L cells in the intestine, Kupffer cells, and hepatocytes. researchgate.netnih.gov Activation of TGR5 by bile acids can lead to diverse physiological effects, particularly related to glucose and energy metabolism. researchgate.netnih.govresearchgate.net
Modulation of Intestinal and Systemic TGR5-mediated Responses
This compound's mechanism of action, by preventing bile acid reabsorption in the ileum, results in a greater flux of bile acids into the distal small intestine and colon. nih.govplos.orgtno.nlnih.gov This increased concentration of bile acids in the lower gut lumen can lead to enhanced activation of intestinal TGR5 receptors, particularly those located on enteroendocrine L cells.
Activation of TGR5 in L cells is known to stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY). nih.gov These incretin (B1656795) hormones play significant roles in glucose homeostasis, including promoting insulin (B600854) secretion, suppressing glucagon (B607659) release, and slowing gastric emptying. nih.gov While direct data specifically linking this compound to increased incretin release via TGR5 activation in humans was not prominently detailed in the search results, the increased luminal bile acid concentration resulting from ASBT inhibition provides a plausible mechanism for such an effect. ASBT inhibitors, in general, are understood to have the potential to modulate TGR5 signaling in the gut due to altered bile acid distribution.
The systemic TGR5-mediated responses would primarily stem from the release of these intestinal hormones into the circulation. Given that this compound is minimally absorbed systemically, direct activation of TGR5 in extra-intestinal tissues by the drug itself is unlikely to be a primary mechanism of action. mirumpharma.comnih.govbiospace.combusinesswire.comnih.gov However, the downstream effects of increased incretin levels could contribute to systemic metabolic improvements. For instance, this compound treatment has been associated with reduced fasting glucose levels in patients with type 2 diabetes, suggesting an improvement in glucose homeostasis that could be partly mediated through enhanced intestinal TGR5 signaling. researchgate.netnih.gov
Regulation of the Fibroblast Growth Factor 19 (FGF19) Axis
The Fibroblast Growth Factor 19 (FGF19) is a hormone produced by enterocytes in the ileum in response to bile acid binding and activating the nuclear receptor FXR. xiahepublishing.comnih.govbmj.commednews.carenih.govamegroups.orgplos.orgfrontiersin.orgwikipedia.org FGF19 acts as an endocrine factor, traveling through the portal vein to the liver where it binds to fibroblast growth factor receptor 4 (FGFR4) in complex with β-Klotho. xiahepublishing.combmj.comamegroups.orgplos.orgfrontiersin.orgwikipedia.orgplos.orgnih.gov This binding initiates intracellular signaling pathways that primarily lead to the suppression of hepatic bile acid synthesis, forming a crucial negative feedback loop in bile acid homeostasis. xiahepublishing.combmj.comamegroups.orgplos.orgfrontiersin.orgwikipedia.orgplos.orgnih.gov FGF19 also influences glucose and lipid metabolism. nih.govbmj.commednews.careamegroups.orgplos.orgfrontiersin.orgwikipedia.orgplos.org
Effects on Ileal FGF19 Production and Hepatic Signaling
This compound's inhibition of ASBT directly impacts the FGF19 axis by reducing the reabsorption of bile acids in the ileum. mirumpharma.comnih.govbusinesswire.comdrugbank.comnih.gov This leads to lower intracellular concentrations of bile acids within ileal enterocytes, which are the primary producers of FGF19.
The reduced intracellular bile acid levels result in decreased activation of intestinal FXR. nih.gov Since FGF19 production is dependent on FXR activation in the ileum, the diminished FXR signaling leads to a decrease in the synthesis and secretion of FGF19. nih.gov Clinical studies and research findings on ASBT inhibitors, including this compound, have demonstrated a reduction in circulating levels of FGF19. nih.govmirumpharma.com
The decrease in circulating FGF19 has a direct consequence on hepatic signaling. With less FGF19 reaching the liver via the portal circulation, the negative feedback on hepatic bile acid synthesis is attenuated. nih.gov This reduced repression of CYP7A1 contributes significantly to the observed increase in de novo bile acid synthesis in the liver, as the liver attempts to replenish the bile acid pool being lost in the feces. nih.gov
Furthermore, the FGF19 axis is involved in regulating hepatic glucose and lipid metabolism. bmj.commednews.careamegroups.orgplos.orgfrontiersin.orgwikipedia.orgplos.org Therefore, the this compound-induced reduction in FGF19 levels could also influence these metabolic pathways in the liver.
Influence on Other Bile Acid Transporters and Receptors
The reduction in the enterohepatic circulation of bile acids induced by this compound can indirectly influence the activity and expression of other transporters involved in bile acid transport in the liver and intestine, as well as modulate the signaling mediated by bile acid receptors.
Non-ASBT Bile Acid Transporters (e.g., NTCP, BSEP, MRP2, OSTα/β)
While this compound directly targets ASBT, its impact on bile acid homeostasis can indirectly affect the function and regulation of other bile acid transporters. These transporters, located primarily in hepatocytes and enterocytes, play vital roles in the uptake, excretion, and intracellular movement of bile acids.
NTCP (Sodium Taurocholate Co-transporting Polypeptide): Located on the basolateral membrane of hepatocytes, NTCP is the primary transporter responsible for the uptake of conjugated bile acids from the portal blood into the liver xiahepublishing.comnih.gov. The reduced return of bile acids to the liver due to ASBT inhibition by this compound could theoretically lead to changes in the regulatory signals that govern NTCP expression or activity, although specific data on this compound's direct or indirect effects on NTCP were not prominently detailed in the search results. However, it is known that FXR activation, which can be influenced by altered bile acid concentrations, down-regulates NTCP transcription xiahepublishing.comnih.govnih.gov.
BSEP (Bile Salt Export Pump): Situated on the canalicular membrane of hepatocytes, BSEP is the main transporter responsible for the ATP-dependent efflux of monovalent conjugated bile acids into the bile canaliculi xiahepublishing.comportlandpress.comscienceopen.com. FXR activation up-regulates BSEP expression, promoting bile acid secretion xiahepublishing.comnih.govnih.gov. Changes in hepatic bile acid concentrations resulting from this compound treatment could therefore indirectly influence BSEP activity through FXR-mediated pathways.
MRP2 (Multidrug Resistance-Associated Protein 2): Also located on the canalicular membrane of hepatocytes, MRP2 is involved in the transport of a variety of organic anions, including divalent conjugated bile acids, glucuronidated bilirubin, and other cholephilic compounds, into the bile xiahepublishing.comscienceopen.com. Like BSEP, MRP2 expression can be influenced by nuclear receptors, including FXR and PXR scienceopen.comresearchgate.net. The altered bile acid pool composition and concentration due to this compound could indirectly affect MRP2-mediated transport.
OSTα/β (Organic Solute Transporter Alpha/Beta): This heterodimeric transporter is found on the basolateral membrane of both hepatocytes and enterocytes, facilitating the efflux of bile acids xiahepublishing.comportlandpress.comnih.gov. In the intestine, OSTα/β mediates the exit of bile acids from enterocytes into the portal circulation after uptake by ASBT xiahepublishing.comportlandpress.com. In the liver, OSTα/β can mediate the efflux of bile acids from hepatocytes into the systemic circulation, particularly under conditions of cholestasis portlandpress.com. FXR activation can up-regulate OSTα/β expression xiahepublishing.comnih.govnih.gov. The reduced intestinal reabsorption of bile acids by ASBT inhibition would likely impact the flux of bile acids through intestinal OSTα/β, leading to increased fecal excretion rather than portal return.
Broader Systemic Effects on Bile Acid Receptor Networks
Bile acids are not merely detergents aiding in fat digestion; they also act as signaling molecules by binding to and activating various nuclear and membrane receptors nih.govnih.govphysiology.orgnih.gov. These receptors, including FXR, TGR5, PXR, and VDR, are expressed in various tissues, including the liver, intestine, and other metabolic organs, and regulate a wide array of physiological processes, including bile acid synthesis and transport, lipid and glucose metabolism, and inflammation nih.govnih.govphysiology.orgnih.govijbs.com.
TGR5 (G protein-coupled bile acid receptor 1): TGR5 is a membrane-bound receptor activated by various bile acids, particularly lithocholic acid (LCA) physiology.orgijbs.com. It is expressed in numerous tissues, including enteroendocrine cells, where its activation can stimulate the release of incretin hormones like GLP-1, influencing glucose metabolism nih.govphysiology.org. Increased luminal bile acid concentrations following ASBT inhibition could lead to enhanced intestinal TGR5 activation, contributing to metabolic effects observed in studies nih.govresearchgate.net.
PXR (Pregnane X Receptor) and VDR (Vitamin D Receptor): PXR and VDR are nuclear receptors that can also be activated by certain bile acids, particularly LCA physiology.orgijbs.commdpi.com. These receptors are involved in the detoxification and elimination of potentially toxic bile acids and can influence the expression of various transporters and enzymes physiology.orgmdpi.com. While not primary targets of bile acid signaling compared to FXR and TGR5, changes in bile acid profiles induced by this compound could have secondary effects on PXR and VDR-mediated pathways.
The modulation of these bile acid receptor networks by this compound contributes to its observed pharmacodynamic effects, which can include changes in bile acid synthesis, alterations in lipid and glucose metabolism, and potential effects on inflammatory pathways nih.govplos.orgresearchgate.net. The systemic impact is a result of the complex interplay between altered bile acid distribution and the differential activation of these receptors in various tissues.
Volixibat in the Landscape of Asbt/ibat Inhibitors
Comparative Mechanistic Analysis with Related Inhibitors
ASBT/IBAT inhibitors represent a class of compounds designed to modulate bile acid homeostasis by targeting the transporter responsible for their efficient reabsorption in the ileum. Volixibat belongs to this class, alongside other notable inhibitors such as odevixibat (B1663563), elobixibat, linerixibat, and maralixibat (B1675085). solvobiotech.comgoogle.comportlandpress.com
Distinction and Similarities with Other Small Molecule ASBT/IBAT Inhibitors (e.g., Odevixibat, Elobixibat, Linerixibat, Maralixibat)
All these compounds share the core mechanism of inhibiting the ASBT protein, thereby disrupting the enterohepatic circulation of bile acids. This shared mechanism leads to increased excretion of bile acids in the feces and a compensatory increase in hepatic bile acid synthesis from cholesterol. nih.govnih.govkarger.com The reduction in the circulating bile acid pool is the primary goal for therapeutic intervention in various cholestatic conditions. nih.govnih.gov
While the fundamental mechanism is similar, these inhibitors can differ in their chemical structures, leading to variations in properties such as potency, selectivity, and absorption characteristics. This compound is described as a highly potent and minimally absorbed ASBT inhibitor. nih.govnih.gov Odevixibat is also characterized as a reversible, potent, and selective inhibitor of IBAT. wikipedia.org Elobixibat is another IBAT inhibitor undergoing development. wikipedia.org Maralixibat is also an ileal bile acid transporter inhibitor. nih.gov Linerixibat is a small molecule drug that inhibits ASBT. solvobiotech.comnih.gov
These differences in chemical structure and absorption can influence the extent to which the inhibitors act locally in the intestine versus having systemic exposure. Minimally absorbed inhibitors like this compound are designed to maximize their effect on intestinal bile acid reabsorption while minimizing potential systemic effects. nih.gov
Variations in Target Selectivity and Potency Across Inhibitors
ASBT is the primary target for these inhibitors, and their therapeutic effects are largely attributed to this interaction. However, the degree of selectivity for ASBT over other transporters, particularly other members of the solute carrier family (SLC) involved in bile acid transport like the sodium-taurocholate co-transporting polypeptide (NTCP) in the liver, can vary. mdpi.com High selectivity for ASBT is desirable to minimize off-target effects.
Research findings indicate that ASBT inhibitors, including this compound, odevixibat, and linerixibat, have demonstrated the ability to decrease serum bile acid concentrations and increase fecal bile acid excretion in clinical trials. solvobiotech.com This provides evidence of their target engagement and functional activity.
Evolution of ASBT Inhibition as a Therapeutic Strategy
Historical Context and Rationale for Targeting ASBT
The enterohepatic circulation of bile acids is a highly efficient process, with over 95% of secreted bile acids being reabsorbed, primarily in the terminal ileum via ASBT. karger.comfrontiersin.orgtandfonline.com This recycling is crucial for maintaining the bile acid pool necessary for fat digestion and absorption. However, in certain cholestatic liver diseases, impaired bile flow leads to the accumulation of potentially toxic bile acids in the liver and systemic circulation, contributing to liver injury and symptoms like pruritus. nih.govnih.gov
The rationale for targeting ASBT emerged from the understanding that interrupting this reabsorption pathway could reduce the burden of bile acids on the liver and alleviate symptoms. nih.govkarger.com Early approaches to interrupt enterohepatic circulation included surgical biliary diversion, which demonstrated that reducing bile acid return to the liver could improve outcomes in cholestatic patients. nih.govnih.gov ASBT inhibition offers a non-surgical, pharmacological means to achieve a similar outcome. nih.govnih.gov
Historically, ASBT inhibitors were also explored for their potential in managing hypercholesterolemia, as increasing bile acid synthesis consumes cholesterol. karger.comnih.gov However, the focus has significantly shifted towards cholestatic liver diseases.
Current Research Trends in ASBT Inhibitor Development
Current research and development efforts for ASBT inhibitors are largely focused on their application in various cholestatic liver diseases, including progressive familial intrahepatic cholestasis (PFIC), Alagille syndrome (ALGS), primary biliary cholangitis (PBC), and primary sclerosing cholangitis (PSC). nih.govnih.govkarger.comtandfonline.comxiahepublishing.com
Approved ASBT inhibitors like odevixibat and maralixibat are already used for treating pruritus associated with PFIC and ALGS, respectively. nih.govnih.govmdpi.com this compound has been investigated for conditions like nonalcoholic steatohepatitis (NASH), although a phase II study in adults with NASH did not meet its primary endpoints despite evidence of target engagement (increased serum C4 and decreased serum cholesterol). wikipedia.orgresearchgate.net
Current trends also include exploring the potential of systemic ASBT inhibitors and investigating their effects on various metabolic pathways influenced by bile acids, such as glucose and lipid metabolism. nih.govtandfonline.com Research also continues into understanding the relationship between ASBT inhibition, changes in the gut microbiome, and their potential impact on liver diseases. karger.com
Potential Applications of ASBT in Prodrug Delivery Systems
Beyond their role as therapeutic inhibitors, bile acid transporters, including ASBT, have been explored for their potential in prodrug delivery systems. solvobiotech.commdpi.comfrontiersin.orgnih.govresearchgate.net The high capacity and specificity of ASBT for bile acids, coupled with its expression on the apical membrane of ileal enterocytes, make it an attractive target for enhancing the oral bioavailability of poorly absorbed drugs. solvobiotech.comfrontiersin.orgnih.gov
The strategy involves conjugating a therapeutic drug to a bile acid or a bile acid derivative. The resulting prodrug can then be recognized and transported by ASBT into the enterocytes, thereby increasing its absorption from the intestinal lumen into the systemic circulation. solvobiotech.commdpi.comfrontiersin.orgnih.govresearchgate.net
Research in this area has demonstrated the feasibility of using bile acid conjugation to improve the oral absorption of various compounds, including macromolecules and nanoparticles. solvobiotech.comfrontiersin.orgresearchgate.net For example, studies have investigated conjugating bile acids to heparin to improve its oral bioavailability. solvobiotech.comfrontiersin.org This approach leverages the natural transport pathway of bile acids to facilitate the uptake of conjugated drugs. ASBT-mediated endocytosis has also been explored as a mechanism for the transport of larger molecules and nanoparticles conjugated with bile acids. solvobiotech.comresearchgate.net
Furthermore, the elevated expression of ASBT in certain tumors has raised the possibility of using it for targeted drug delivery to these specific cells. solvobiotech.com This could allow for the selective delivery of anti-cancer agents, potentially increasing their efficacy and reducing systemic exposure.
While ASBT-targeted prodrug strategies show promise, challenges remain in optimizing the design of bile acid conjugates to ensure efficient transport by ASBT, appropriate cleavage of the linker to release the active drug, and minimal off-target effects. nih.gov
Exploiting ASBT for Enhanced Intestinal Drug Absorption
Beyond its role in bile acid reabsorption and as a target for inhibitors in cholestatic diseases, the ASBT transporter has also been explored as a potential mechanism for enhancing the intestinal absorption of certain drugs. wikipedia.orgfishersci.ca This strategy focuses on "exploiting" the transporter's natural uptake function to facilitate the transport of therapeutic compounds across the intestinal epithelium. wikipedia.orgfishersci.cahznu.edu.cn
The high expression and capacity of ASBT in the ileum make it an attractive target for transporter-based prodrug design aimed at improving the oral bioavailability of drugs that would otherwise have poor intestinal permeability. wikipedia.orgwikipedia.orgfishersci.cahznu.edu.cn This approach typically involves conjugating the drug molecule or a drug carrier to a bile acid or a bile acid derivative that is recognized and transported by ASBT. wikipedia.orgwikipedia.orghznu.edu.cn
Research has demonstrated the feasibility of this strategy using various examples. For instance, conjugation with bile salt oligomers has been investigated as a method to facilitate the oral administration of heparin, a large molecule that is typically administered via injection due to poor oral absorption. wikipedia.orghznu.edu.cn Another example involves the use of deoxycholic acid-modified chitosan (B1678972) nanoparticles as carriers for insulin (B600854). wikipedia.org These nanoparticles were shown to be internalized by Caco-2 cells, a model for intestinal epithelium, predominantly through an energy-dependent active endocytosis pathway mediated by ASBT, suggesting a potential route for oral delivery of insulin. wikipedia.org Additionally, ASBT has been considered for targeted drug delivery, such as delivering a cisplatin-ursodeoxycholate conjugate to cholangiocarcinoma cells, leveraging the expression of ASBT in certain tumors. wikipedia.org
Advanced Research Methodologies and Future Directions
Omics Technologies in Volixibat Research
Omics technologies, such as transcriptomics, proteomics, and metabolomics, provide comprehensive insights into the biological systems affected by this compound. These high-throughput methods allow for the global profiling of genes, proteins, and metabolites, offering a detailed view of the molecular changes induced by IBAT inhibition. eatris.eubevital.no
Transcriptomics and Proteomics for Gene and Protein Expression Profiling
Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism, while proteomics focuses on the large-scale study of proteins. eatris.eucore.ac.uk In the context of this compound research, these technologies can be applied to profile changes in gene and protein expression in relevant tissues, such as the liver and ileum, following treatment. plos.orggu.se
Studies utilizing gene profiling in mouse models treated with this compound have shown that it can reverse the inhibitory effect of a high-fat diet on metabolic master regulators, including peroxisome proliferator-activated receptor-γ coactivator-1β, insulin (B600854) receptor, and sterol regulatory element-binding transcription factor 2. plos.orgresearchgate.net This suggests that this compound's impact extends to the transcriptional regulation of genes involved in metabolism. Analyzing changes in the expression of genes and proteins related to bile acid synthesis, transport, and signaling pathways (such as those involving FXR and TGR5) can elucidate the adaptive responses of the body to IBAT inhibition. nih.govgu.semdpi.comnih.gov Furthermore, these technologies can help identify novel pathways or targets affected by this compound, potentially revealing new therapeutic opportunities or biomarkers of response. eatris.eu
Metabolomics for Comprehensive Bile Acid and Lipid Profiling
Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, or tissues. bevital.nofrontiersin.org This approach is particularly relevant to this compound research due to the drug's direct impact on bile acid metabolism and its indirect effects on lipid profiles. plos.orgbevital.nofrontiersin.org
Targeted and untargeted metabolomics can be used to comprehensively profile the changes in the bile acid pool composition and concentration in various biological samples, such as serum, bile, urine, and feces, following this compound administration. plos.orgresearchgate.netfrontiersin.orgavantiresearch.com Studies have shown that this compound treatment leads to increased fecal bile acid excretion and changes in the concentrations of specific bile acids. nih.govplos.orgresearchgate.net For example, in mouse models, this compound significantly increased the total amount of bile acid in feces and modulated the fecal content of specific bile acids like lithocholic acid (LCA) and deoxycholic acid (DCA). plos.orgnih.gov While total plasma bile acid levels may not significantly change, alterations in the concentrations of individual bile acids, such as increases in CDCA, DCA, TDCA, and HDCA, and reductions in CA, TCA, β-MCA, and UDCA, have been observed in animal models. nih.gov
Metabolomics also allows for the investigation of this compound's impact on lipid metabolism. bevital.nofrontiersin.org By profiling lipid species, researchers can assess changes in triglycerides, cholesterol, and other lipids, providing insights into how interrupting enterohepatic circulation affects systemic and hepatic lipid homeostasis. plos.orgbevital.nofrontiersin.org Studies in mice have shown that this compound can attenuate high-fat diet-induced increases in hepatic triglyceride and cholesteryl ester levels. plos.org
Data from metabolomic studies can be presented in tables to illustrate the changes in bile acid and lipid profiles.
| Bile Acid Species | Change in Feces (Mouse Model) | Change in Plasma (Mouse Model) |
| Total Bile Acids | Increased plos.org | Not significantly altered nih.gov |
| LCA | Increased plos.orgnih.gov | Not specified |
| DCA | Increased plos.orgnih.gov | Increased nih.gov |
| α-MCA | Increased (at higher doses) plos.orgnih.gov | Not specified |
| ω-MCA | Decreased nih.gov | Not specified |
| β-MCA | Declined nih.gov | Reduced nih.gov |
| HDCA/UDCA | Increased (transiently at higher doses) nih.gov | Increased (HDCA) nih.gov |
| CDCA | Not specified | Increased nih.gov |
| CA | Not specified | Reduced nih.gov |
| TCA | Not specified | Reduced nih.gov |
| UDCA | Not specified | Reduced nih.gov |
Computational Modeling and Simulation of Enterohepatic Circulation
Computational modeling and simulation play a crucial role in understanding the complex dynamics of enterohepatic circulation and predicting the effects of interventions like IBAT inhibition. wur.nllixoft.com These models can integrate physiological data, pharmacokinetic parameters, and drug-specific properties to simulate the movement and transformation of bile acids within the body. wur.nllixoft.com
Predictive Models for Bile Acid Homeostasis Perturbations
Predictive models can be developed to simulate the impact of this compound on bile acid homeostasis. wur.nl By incorporating parameters such as the rate of bile acid synthesis, secretion, reabsorption (including ASBT-mediated transport), and excretion, these models can forecast changes in bile acid pool size, composition, and distribution in response to varying degrees of IBAT inhibition. wur.nl
Physiologically based kinetic (PBK) models, for instance, can describe bile acid homeostasis and predict dose-dependent bile acid accumulation upon treatment with transport inhibitors. wur.nl Such models can help in understanding interindividual variability in response to this compound and identifying factors that may predispose individuals to greater perturbations in bile acid homeostasis. wur.nl They can also be used to predict the effects of this compound in different disease states characterized by altered bile acid metabolism. While the search results mention PBK models for BSEP inhibitors and bile acid homeostasis, the principle can be applied to IBAT inhibitors like this compound to predict the consequences of blocking ileal reabsorption. wur.nl
Investigation of this compound's Impact on the Gut Microbiome
The gut microbiome plays a significant role in bile acid metabolism, particularly in the conversion of primary bile acids to secondary bile acids. cancerbiomed.orgnih.govmdpi.comnih.gov Given that this compound increases the amount of bile acids reaching the colon, where microbial transformations primarily occur, investigating its impact on the gut microbiome and microbial bile acid metabolism is an important area of research. plos.orgcancerbiomed.orgnih.gov
Interactions with Microbial Bile Acid Metabolism
Increased delivery of primary bile acids to the colon due to IBAT inhibition can alter the substrate availability for microbial enzymes like bile salt hydrolase (BSH), which deconjugates conjugated bile acids, and enzymes involved in 7α-dehydroxylation, which converts primary bile acids to secondary bile acids like DCA and LCA. cancerbiomed.orgmdpi.comnih.gov
Research can explore how this compound-induced changes in the colonic bile acid pool affect the composition and metabolic activity of the gut microbiome. cancerbiomed.orgnih.govmdpi.comnih.gov This includes studying changes in the abundance of specific bacterial species and the expression of microbial genes involved in bile acid transformations. cancerbiomed.orgnih.gov Alterations in the gut microbiome composition and function can, in turn, influence host physiology, potentially impacting the efficacy and safety of this compound. cancerbiomed.orgmdpi.comnih.gov Understanding these complex interactions is crucial for a complete picture of this compound's effects.
Alterations in Gut Microbiota Composition and Function
The gut microbiota plays a significant role in bile acid metabolism, modifying primary bile acids synthesized in the liver into secondary bile acids through enzymatic reactions like deconjugation and dehydroxylation. invivochem.commims.comhmdb.ca This bidirectional interaction means that alterations in the bile acid pool can influence the composition and function of the gut microbiota, and vice versa. invivochem.commims.comhmdb.ca
Inhibition of ASBT by this compound disrupts the normal enterohepatic circulation, resulting in a larger proportion of the bile acid pool reaching the colon. fishersci.senewdrugapprovals.orgnewdrugapprovals.orgthegoodscentscompany.comnewdrugapprovals.orgwikipedia.org This increased colonic exposure to bile acids, particularly primary bile acids, can lead to shifts in the gut microbial community structure and metabolic activities. Studies in mice treated with this compound have demonstrated changes in the levels of specific plasma and fecal bile acid species, indicating an impact on microbial bile acid metabolism. thegoodscentscompany.comfishersci.ca For example, this compound treatment in high-fat diet-fed mice led to increased plasma concentrations of chenodeoxycholic acid (CDCA), deoxycholic acid (DCA), taurodeoxycholic acid (TDCA), and hyodeoxycholic acid (HDCA), while decreasing cholic acid (CA), taurocholic acid (TCA), beta-muricholic acid (β-MCA), and ursodeoxycholic acid (UDCA). fishersci.ca In feces, there was a dose-dependent increase in total bile acid content, an increase in alpha-muricholic acid (α-MCA), and decreases in omega-muricholic acid (ω-MCA) and β-MCA. thegoodscentscompany.com
The following table summarizes the observed changes in plasma and fecal bile acid levels in high-fat diet-fed mice treated with this compound:
| Bile Acid Species | Plasma Levels (relative to HFD control) | Fecal Levels (relative to HFD control) |
| Total Bile Acids | Not significantly altered fishersci.ca | Increased (dose-dependent) thegoodscentscompany.com |
| CA | Significantly reduced fishersci.ca | Not specified |
| CDCA | Significantly increased fishersci.ca | Not specified |
| DCA | Significantly increased fishersci.ca | Not specified |
| TDCA | Significantly increased fishersci.ca | Not specified |
| HDCA | Significantly increased fishersci.ca | Not specified |
| TCA | Significantly reduced fishersci.ca | Not specified |
| UDCA | Significantly reduced fishersci.ca | Not specified |
| α-MCA | Not specified | Increased thegoodscentscompany.com |
| β-MCA | Significantly reduced fishersci.ca | Decreased thegoodscentscompany.com |
| ω-MCA | Not specified | Decreased thegoodscentscompany.com |
Synthesis and Development of Novel this compound Analogs
This compound belongs to the class of non-bile acid ASBT inhibitors, specifically identified as a benzothiepine analog. guidetopharmacology.org The development of novel analogs aims to optimize pharmacological properties such as potency, selectivity, and pharmacokinetic profiles. While detailed information on the synthesis and development of novel this compound analogs is not extensively covered in the provided search results, the general approach to developing ASBT inhibitors involves exploring diverse chemical scaffolds.
Research has explored alternative synthesis routes for this compound metabolites. For instance, enzymatic synthesis using fungal peroxygenases has been investigated for the production of mono- and bis-N-demethylated metabolites of this compound, offering a potential alternative to traditional chemical synthesis methods. cohlife.org This suggests ongoing efforts to develop efficient synthetic pathways for this compound-related compounds.
Structure-Activity Relationship Studies for Improved Specificity or Potency
Structure-Activity Relationship (SAR) studies are fundamental in drug discovery, aiming to understand how variations in chemical structure influence biological activity. nih.govnih.gov For ASBT inhibitors like this compound, SAR studies would typically involve synthesizing compounds with subtle modifications to the core structure and evaluating their inhibitory potency and selectivity for ASBT compared to other transporters or biological targets.
Rational Design of Next-Generation ASBT Inhibitors
The rational design of next-generation ASBT inhibitors builds upon a deep understanding of the ASBT protein structure, its substrate binding site, and the molecular interactions that govern inhibitor binding. Given that this compound is a non-bile acid mimetic, its design likely involved identifying chemical scaffolds that could effectively block the bile acid binding site or interfere with the transport mechanism through alternative interactions.
The knowledge gained from studying existing ASBT inhibitors, including their binding modes and pharmacological properties, informs the design of new compounds. The goal is to design molecules with optimized features, such as increased affinity for ASBT, improved metabolic stability, reduced potential for off-target interactions, and favorable pharmacokinetic properties for the intended therapeutic application. While the search results highlight the existence of several ASBT inhibitors in various stages of development nih.govwikidata.orgguidetopharmacology.orgnih.gov, specific details on the rational design strategies employed for this compound or the conceptualization of future inhibitors based on structural insights are not provided. Future research in this area would likely involve advanced computational modeling, structural biology techniques to elucidate ASBT-inhibitor complexes, and iterative chemical synthesis and biological evaluation to refine compound design.
Exploration of ASBT Inhibition in Other Physiological Processes
Beyond its primary role in modulating the enterohepatic circulation of bile acids for the treatment of liver diseases, ASBT inhibition with compounds like this compound has the potential to impact other physiological processes influenced by bile acids.
Bile acids are not merely detergents for fat absorption; they also act as signaling molecules that activate nuclear receptors, such as the farnesoid X receptor (FXR), and G protein-coupled receptors, such as TGR5. mims.comhmdb.cawikidata.orgmitoproteome.org These receptors are expressed in various tissues, including the liver, intestine, and metabolic organs, and play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammatory responses. mims.comhmdb.cawikidata.orgmitoproteome.org
By altering the concentration and composition of the bile acid pool reaching the colon and subsequently influencing systemic bile acid levels, ASBT inhibition can indirectly modulate these signaling pathways. Studies with this compound have shown effects on cholesterol metabolism, including decreases in LDL cholesterol and increases in the bile acid synthesis marker 7α-hydroxy-4-cholesten-3-one (C4). fishersci.senewdrugapprovals.orgnewdrugapprovals.orgnewdrugapprovals.orgwikipedia.orgnih.govmitoproteome.org
Furthermore, the altered bile acid profile and potential changes in the gut microbiota composition due to ASBT inhibition could have implications for gut barrier function and intestinal inflammation. invivochem.commims.comhmdb.cawikidata.orgguidetopharmacology.org
Beyond Primary Bile Acid Modulation
The effects of ASBT inhibition extend beyond simply reducing the reabsorption of primary bile acids. As discussed, the altered enterohepatic circulation leads to increased fecal excretion of both primary and secondary bile acids. thegoodscentscompany.comfishersci.ca This shift in the balance of bile acid species can have distinct downstream effects, as primary and secondary bile acids can have different affinities and activities at bile acid receptors.
Modulation of bile acid signaling through receptors like FXR and TGR5 can influence a range of metabolic processes, including hepatic steatosis, glucose tolerance, and insulin sensitivity. mims.comhmdb.cawikidata.orgmitoproteome.org The observed improvements in metabolic aspects and components of NASH in mouse models treated with this compound suggest that ASBT inhibition can exert beneficial effects on liver health and metabolism that go beyond the direct impact on primary bile acid levels. thegoodscentscompany.comfishersci.ca
Additionally, the interplay between the altered bile acid pool, the gut microbiota, and the host immune system represents a complex area of investigation. Changes in microbial metabolites, influenced by the altered bile acid environment, could potentially impact systemic inflammation and contribute to the therapeutic effects observed with ASBT inhibitors in certain conditions. Future research will likely delve deeper into these intricate interactions to fully elucidate the broader physiological consequences of ASBT inhibition with this compound and explore its potential in conditions beyond traditional cholestatic liver diseases and NASH.
Concluding Perspectives on Volixibat Research
Summary of Key Mechanistic and Preclinical Discoveries
Preclinical research, particularly in animal models, has provided evidence supporting the potential benefits of ASBT inhibition with volixibat in liver diseases. Studies in high-fat diet-fed Ldlr-/-.Leiden mice, a model for NASH, showed that this compound treatment significantly increased fecal bile acid excretion and attenuated the increase in hepatocyte hypertrophy, hepatic triglyceride and cholesteryl ester levels, and mesenteric white adipose tissue deposition plos.org. This compound also lowered the non-alcoholic fatty liver disease activity score (NAS) in these mice plos.org. Furthermore, gene profiling indicated that this compound reversed the inhibitory effect of the high-fat diet on key metabolic regulators plos.org. In models of cholestatic liver disease, such as Mdr2-/- mice, ASBT inhibitors have demonstrated the ability to reduce bile acid levels in serum and bile and improve cholestatic liver injury frontiersin.orggubra.dk. Preclinical studies have also suggested that ASBT inhibitors can improve metabolic parameters, such as lowering LDL-C and triglyceride levels and improving glycemic control nih.govresearchgate.net.
The minimally absorbed nature of this compound, as demonstrated in preclinical and phase 1 studies, suggests that its primary effects are mediated locally within the gastrointestinal tract by blocking intestinal bile acid reabsorption mirumpharma.comnih.gov. This localized action is consistent with the observed increase in fecal bile acid excretion and changes in markers of bile acid synthesis, such as 7αC4 mirumpharma.comhcplive.com.
Unanswered Questions and Emerging Research Avenues in ASBT Inhibition
Despite the progress in understanding this compound and ASBT inhibition, several questions remain and continue to drive emerging research avenues. While the core mechanism of increasing fecal bile acid excretion is established, the full spectrum of downstream effects on hepatic and systemic metabolism is still being explored nih.govresearchgate.net. The precise mechanisms by which the altered bile acid pool composition and signaling impact liver health, inflammation, and fibrosis require further detailed investigation nih.govnih.gov.
The differential effects of ASBT inhibition across various liver diseases also warrant further study. While this compound has shown promise in cholestatic pruritus associated with PBC and PSC, its efficacy in NASH has been less clear in some studies pharmacytimes.comhcplive.commdpi.comnih.gov. Understanding the specific bile acid profiles and transport dynamics in different disease states and how ASBT inhibition selectively influences these is an area of ongoing research. The potential for ASBT inhibitors to affect gut microbiota composition and function, and how these changes might contribute to therapeutic outcomes or influence bile acid metabolism, is another emerging area of interest nih.gov.
Furthermore, exploring the potential for combination therapies involving ASBT inhibitors and agents targeting other pathways involved in liver disease pathogenesis represents a significant research avenue. Identifying optimal combinations could potentially lead to more comprehensive therapeutic benefits mdpi.com. The long-term effects of chronic ASBT inhibition on bile acid synthesis, pool size, and enterohepatic circulation, as well as potential adaptive mechanisms that might emerge over time, are also important questions for future research patsnap.com.
Strategic Importance of this compound in Bile Acid Science and Drug Discovery
This compound holds strategic importance in both bile acid science and the broader field of drug discovery targeting liver and metabolic diseases. As a well-characterized, minimally absorbed ASBT inhibitor, this compound has served as a valuable tool to probe the physiological and pathophysiological roles of intestinal bile acid reabsorption nih.govnih.govplos.org. Research with this compound has reinforced the critical role of ASBT in maintaining bile acid homeostasis and the enterohepatic circulation nih.govdrugbank.com.
The development and study of this compound have contributed significantly to the understanding of how modulating bile acid transport can impact lipid metabolism, glucose homeostasis, and liver injury nih.govnih.govplos.org. The findings from preclinical and clinical studies with this compound have helped to validate ASBT as a viable therapeutic target for a range of conditions beyond cholestatic diseases, including metabolic disorders drugbank.comresearchgate.net.
In drug discovery, this compound exemplifies the potential of developing gut-restricted therapies to target liver diseases by modulating intestinal pathways mirumpharma.comnih.gov. Its minimal systemic absorption profile is a key feature that minimizes potential off-target systemic effects, focusing the therapeutic action on the enterohepatic circulation mirumpharma.comnih.gov. The experience gained from the development of this compound, including the challenges and successes encountered in clinical trials for different indications, provides valuable insights for the design and execution of future drug discovery programs targeting bile acid transporters and metabolism mdpi.comnih.govpatsnap.com. The ongoing studies with this compound in conditions like PBC and PSC continue to contribute to the understanding of ASBT inhibition in cholestatic pruritus and liver health pharmacytimes.comhcplive.com.
Q & A
Q. What is the molecular mechanism of volixibat's action as an apical sodium-dependent bile acid transporter (ASBT) inhibitor, and how does this influence bile acid enterohepatic circulation?
this compound inhibits ASBT, a protein localized in the terminal ileum responsible for reabsorbing bile acids (BAs) into systemic circulation. By blocking ASBT, this compound increases fecal BA excretion, interrupting enterohepatic recirculation and reducing hepatic BA overload. This mechanism lowers systemic BA levels, which may mitigate liver injury in conditions like non-alcoholic steatohepatitis (NASH) . Methodologically, ASBT inhibition is validated via fecal BA quantification (e.g., LC-MS/MS) and serum markers like 7α-hydroxy-4-cholesten-3-one (C4), a biomarker of BA synthesis .
Q. What is the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, and how is this assessed in preclinical and clinical studies?
this compound exhibits minimal systemic absorption due to its negatively charged sulfonate moiety, which limits intestinal membrane interaction. In radiolabeled ([14C]-volixibat) studies, >92% of the drug is excreted unchanged in feces within 48 hours, with <1% detected in urine. Plasma concentrations remain below quantifiable limits (1 ng/mL), necessitating sensitive LC-MS/MS methods for detection . Preclinical autoradiography in rats confirmed localization to the gastrointestinal lumen, supporting its gut-restricted action .
Q. How are safety and tolerability profiles of this compound monitored in early-phase clinical trials?
Phase 1 trials prioritize gastrointestinal (GI) adverse events (AEs), such as diarrhea, due to increased colonic BA concentrations stimulating motility and secretion. Safety assessments include:
- Clinical Lab Parameters : Hematology, coagulation, and liver enzymes (ALT, AST) .
- ECG/Vital Signs : No clinically significant changes reported .
- AE Grading : Using MedDRA terminology and severity scales .
Advanced Research Questions
Q. How can researchers address dose-response inconsistencies in this compound trials, particularly in metabolic outcomes?
Early-phase studies showed unclear dose-response relationships for BA excretion at doses <5 mg/day, despite significant effects at 10–80 mg/day . To resolve this, employ adaptive trial designs with Bayesian statistics to optimize dosing regimens. Additionally, stratify participants by baseline BA levels or genetic polymorphisms in BA transporters (e.g., SLC10A2) to identify responsive subpopulations .
Q. Why did this compound fail to improve hepatic steatosis/fibrosis in a phase 2 NASH trial despite positive phase 1 pharmacodynamic data?
While this compound increased fecal BA excretion and reduced serum cholesterol in phase 1, its phase 2 failure in NASH may stem from:
- Disease Heterogeneity : NASH pathophysiology involves multiple pathways (e.g., lipotoxicity, inflammation) beyond BA dysregulation.
- Insufficient Target Engagement : Higher doses or combination therapies may be needed to modulate hepatic BA receptors (e.g., FXR, TGR5) .
- Trial Design Limitations : Short duration (≤48 weeks) to observe histological changes .
Q. What biomarkers are most robust for assessing this compound's target engagement and efficacy in cholestatic liver diseases?
Q. How can interspecies differences in BA metabolism complicate translational research on this compound?
Mice lack cholic acid-derived BAs dominant in humans, limiting the translatability of preclinical NASH models. To address this, use humanized mouse models (e.g., Cyp2c70-knockout) or 3D liver organoids co-cultured with enteroids to simulate human BA enterohepatic cycling .
Q. What methodologies are used to evaluate long-term safety of this compound, particularly GI tolerability and fat-soluble vitamin absorption?
- Fat Absorption Tests : Monitor serum levels of β-carotene, retinol, and 25-hydroxy vitamin D .
- Colon Histopathology : Preclinical studies in dogs/rats assess mucosal integrity and inflammation after chronic dosing .
- Patient-Reported Outcomes : Use GI symptom diaries (e.g., Bristol Stool Scale) to track tolerability .
Q. How should drug-drug interaction (DDI) studies be designed for this compound, given its minimal systemic absorption?
Focus on gut-level interactions, such as binding to cationic drugs (e.g., warfarin) or altering gut microbiota BA metabolism. Use in vitro Caco-2 permeability assays and in vivo fecal metabolomics to identify potential DDIs .
Q. What are the regulatory considerations for selecting endpoints in this compound trials for primary biliary cholangitis (PBC) and primary sclerosing cholangitis (PSC)?
For PBC, pruritus reduction (Adult ItchRO scale) and alkaline phosphatase (ALP) normalization are key endpoints. In PSC, focus on composite endpoints (e.g., ALP, MRI elastography, and Mayo Risk Score). Regulatory alignment with FDA/EMA guidelines is critical for phase 3 trial design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
